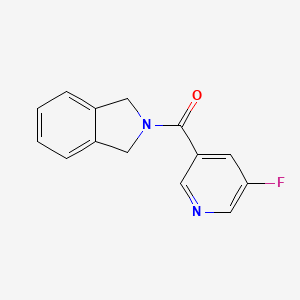

(5-Fluoropyridin-3-yl)(isoindolin-2-yl)methanone

Description

Properties

IUPAC Name |

1,3-dihydroisoindol-2-yl-(5-fluoropyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O/c15-13-5-12(6-16-7-13)14(18)17-8-10-3-1-2-4-11(10)9-17/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLERJXOGQJNYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)C3=CC(=CN=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoropyridin-3-yl)(isoindolin-2-yl)methanone typically involves the reaction of 5-fluoropyridine with isoindolinone under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 5-fluoropyridine is coupled with a boronic acid derivative of isoindolinone in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyridin-3-yl)(isoindolin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the electronic properties of the compound.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, (5-Fluoropyridin-3-yl)(isoindolin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its fluorinated pyridine ring can interact with biological targets, making it a useful tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to modulate biological targets can lead to the development of new drugs for various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-3-yl)(isoindolin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring can form strong interactions with these targets, leading to inhibition or activation of biological pathways. The isoindolinone moiety can also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Hydroxyl/Isopropyl Groups : The fluorine substituent in the target compound may enhance metabolic stability and electron-deficient character compared to the hydroxyl and bulky isopropyl groups in the Hsp90-binding analog . This could influence binding affinity in biological systems.

- Isoindolinyl vs. highlights steric effects in indole-based methanones, which lack specific spectral peaks due to hindered rotation .

Electronic and Spectroscopic Properties

- Mass Spectrometry: Cyclopentyl/cyclohexyl-indole methanones show reduced ion-mobility dependence on molecular weight, suggesting shared fragmentation pathways . The fluorine atom’s electronegativity in the target compound could influence ionization efficiency.

Biological Activity

The compound (5-Fluoropyridin-3-yl)(isoindolin-2-yl)methanone is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorinated pyridine ring enhances the compound's stability and lipophilicity, which facilitates stronger interactions with biological targets. This interaction can lead to either inhibition or activation of various biochemical pathways, making it a valuable tool in drug development.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its efficacy against various cancer cell lines, showing significant growth inhibition. For instance, the National Cancer Institute (NCI) reported that compounds similar to this compound exhibited mean GI50 values indicating effective cytotoxicity against human tumor cells .

Enzyme Inhibition

The compound is also being investigated for its role in enzyme inhibition. Its structural features allow it to effectively bind to active sites of enzymes involved in critical metabolic pathways. This property is particularly useful in the development of targeted therapies for diseases such as cancer and metabolic disorders.

Table 1: Biological Activity Summary

Table 2: Case Studies on Related Compounds

| Compound Name | Study Focus | Key Findings |

|---|---|---|

| N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide | mGlu5 receptor modulation | Selective binding with K_i value of 4.4 nM |

| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Antimitotic activity | GI50/TGI values of 15.72/50.68 μM |

Case Study 1: Anticancer Activity Assessment

A study conducted by the NCI evaluated the anticancer activity of this compound analogs across a panel of sixty cancer cell lines. The results demonstrated a mean growth inhibition rate of 12.53%, indicating promising therapeutic potential against various cancers .

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that compounds with similar structures effectively inhibited key enzymes involved in cancer metabolism. The binding studies indicated that these compounds could serve as lead candidates for further drug development targeting specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.